N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-(3-Methoxyphenyl)-N'-[2-(Morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide (oxalamide) backbone. The structure features a 3-methoxyphenyl group attached to one nitrogen atom and a 2-(morpholin-4-yl)ethyl group on the adjacent nitrogen. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances the compound’s solubility and modulates its pharmacokinetic properties .
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-13-4-2-3-12(11-13)17-15(20)14(19)16-5-6-18-7-9-22-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSKFBVKTBWUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 3-methoxybenzoyl chloride under basic conditions.
Attachment of the Morpholinyl Ethyl Group: The final step involves the reaction of the intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The morpholinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide with structurally similar ethanediamide derivatives:
Pharmacological and Physicochemical Comparisons
Solubility and Metabolic Stability
- This compound: Morpholine and methoxy groups improve water solubility compared to non-polar analogs. However, the absence of hydroxyl groups may limit metabolic stability in vivo .
- Compound 15 () : The hydroxyl group in the 3-hydroxyphenyl substituent significantly enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) and aqueous solubility (logP = 1.2 vs. 2.5 for the target compound) .
Receptor Binding and Selectivity
Biological Activity
N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, also known by its CAS number 404342-15-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O4, with a molecular weight of approximately 307.34 g/mol. The structure includes:
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Morpholinyl group : Contributes to solubility and may modulate receptor interactions.
- Ethanediamide backbone : Provides a framework for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the morpholinyl moiety is believed to enhance its solubility and bioavailability, which are crucial for therapeutic efficacy. The nitro group in related compounds has been shown to undergo bioreduction, forming reactive intermediates that can induce cytotoxic effects on cancer cells .
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of various receptors linked to cell signaling pathways.
- Cytotoxicity : Reactive intermediates formed from the nitro group may damage cellular components, leading to apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Preliminary studies suggest:
- Antimicrobial Activity : Effective against a range of bacterial strains, indicating potential as an antibiotic agent.
- Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines, including L1210 and P388 .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity with an ED50 ranging from 0.5 to 1.5 µg/ml across different cell lines .
| Cell Line | ED50 (µg/ml) |
|---|---|
| L1210 | 0.55 |
| P388 | 0.50 |
| SNU-1 | 0.83 |
Antimicrobial Activity
In vitro tests have shown that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
